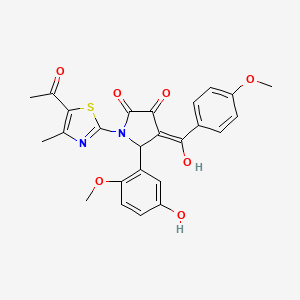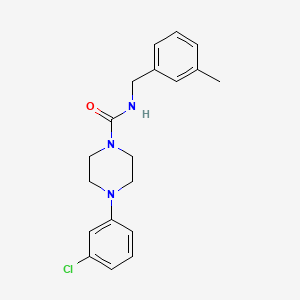![molecular formula C20H23ClN2O2 B13371621 N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13371621.png)
N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a sec-butyl group, a chloro substituent, and a phenylpropanoyl amide group attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-5-nitrobenzoic acid with sec-butylamine under acidic conditions to yield N-(sec-butyl)-2-chloro-5-nitrobenzamide.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The final step involves the acylation of the amino group with 2-phenylpropanoic acid chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the amide or chloro groups, using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the phenylpropanoyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, K2CO3).
Reduction: Reducing agents (LiAlH4, Pd/C), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetone).
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of benzamides with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butylbenzamide
- N-tert-butylbenzamide
- N-phenylbenzamide
Uniqueness
N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide is unique due to the presence of the sec-butyl group and the phenylpropanoyl amide group, which confer distinct chemical and biological properties. These structural features differentiate it from other benzamides, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C20H23ClN2O2 |
|---|---|
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
N-butan-2-yl-2-chloro-5-(2-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-4-13(2)22-20(25)17-12-16(10-11-18(17)21)23-19(24)14(3)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,22,25)(H,23,24) |
Clé InChI |
VHWWZAXARPKOKN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(C)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid](/img/structure/B13371543.png)
![6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371549.png)
![5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371555.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13371557.png)

![N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B13371576.png)
![2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol](/img/structure/B13371596.png)
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B13371608.png)
![3-(1-Adamantyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371614.png)
![N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B13371620.png)
![1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine](/img/structure/B13371624.png)


